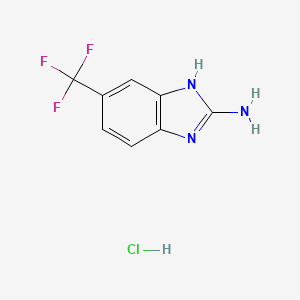

5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)-1H-benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3.ClH/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5;/h1-3H,(H3,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJJIMFXQHLHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-54-8 | |

| Record name | 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Method Summary from Patent CN103012122A (2012)

Step 1: Formation of Organolithium Intermediate

- p-Chlorobenzotrifluoride is dissolved with a tertiary amine such as N,N-diisopropylethylamine (DIPEA) in anhydrous tetrahydrofuran (THF).

- tert-Butyl lithium is added dropwise at low temperature (-80 °C) under inert atmosphere to form the corresponding lithium salt.

- Stirring continues for about 1 hour to ensure complete lithiation.

Step 2: Carboxylation

- The organolithium intermediate is slowly poured onto dry ice (solid CO2) to introduce the carboxyl group.

- Stirring is maintained for 30–60 minutes to complete the reaction.

- The mixture is acidified with aqueous hydrochloric acid (3–8 mol/L) to pH 3–4.

- Organic solvents are removed by vacuum distillation.

- The crude benzoic acid product precipitates upon addition of water at 5–10 °C, followed by filtration and drying.

Step 3: Purification

- The crude acid is recrystallized from hexane to yield pure 2-chloro-5-(trifluoromethyl)benzoic acid with yields around 90% and purity >98% by HPLC.

Reaction Conditions and Ratios

| Reagent | Molar Ratio (Preferred) |

|---|---|

| p-Chlorobenzotrifluoride | 1.0 |

| tert-Butyl lithium | 1.0 |

| N,N-Diisopropylethylamine (DIPEA) | 1.0 |

| Parameter | Condition |

|---|---|

| Temperature (lithiation) | -80 °C |

| Reaction time (lithiation) | ≥1 hour |

| Temperature (carboxylation) | 15–20 °C |

| Acidification pH | 3–4 |

| Drying temperature | 40 °C |

This method is notable for its high yield, selectivity, and scalability.

Construction of the Benzimidazole Core

Following the preparation of the trifluoromethyl-substituted benzoic acid, the benzimidazole ring is formed typically by condensation with o-phenylenediamine derivatives under acidic or dehydrating conditions. This step involves:

- Activation of the carboxylic acid (e.g., via conversion to acid chloride or using coupling agents).

- Cyclization with 1,2-diaminobenzene to form the benzimidazole nucleus.

While specific detailed procedures for this step on the 5-(trifluoromethyl) derivative are less documented in open literature, standard benzimidazole synthesis methods apply, often involving reflux in polyphosphoric acid or use of dehydrating reagents.

Amination and Formation of Hydrochloride Salt

The 2-position amine group (–NH2) on the benzimidazole is introduced or retained depending on the starting materials. The final step involves:

- Conversion of the free base of 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

- This salt formation improves compound stability, crystallinity, and handling properties.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome | Yield/Purity |

|---|---|---|---|

| 1. Lithiation and Carboxylation | p-Chlorobenzotrifluoride, tert-butyl lithium, DIPEA, dry ice, HCl | 2-Chloro-5-(trifluoromethyl)benzoic acid | ~90% yield, >98% purity (HPLC) |

| 2. Cyclization | o-Phenylenediamine, acidic/dehydrating conditions | 5-(Trifluoromethyl)-1H-1,3-benzodiazol-2-amine (free base) | Variable, typically high |

| 3. Salt formation | HCl gas or aqueous HCl | 5-(Trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride | High purity crystalline salt |

Research Findings and Considerations

- The use of tert-butyl lithium and low temperature lithiation ensures regioselective introduction of the carboxyl group ortho to the chloro substituent.

- The trifluoromethyl group is stable under the reaction conditions, preserving the desired electronic effects on the benzimidazole ring.

- Purification by recrystallization from hexane yields a product with high purity suitable for pharmaceutical or research applications.

- The hydrochloride salt form enhances solubility and stability, which is advantageous for biological assays and formulation.

Analyse Chemischer Reaktionen

Types of Reactions

5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the benzodiazole ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzodiazole derivatives, while substitution reactions can produce a variety of functionalized benzodiazoles .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by a benzodiazole ring with a trifluoromethyl group (-CF3) attached to it. This structural configuration contributes to its stability and lipophilicity, which are crucial for its interaction with biological systems. The molecular formula is with a molecular weight of approximately 237.61 g/mol. The presence of the hydrochloride salt form enhances its solubility in water, facilitating its use in various applications .

Medicinal Chemistry

5-(Trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride is being studied for its potential therapeutic effects against various diseases. The compound's ability to interact with biological targets makes it a candidate for drug development. Research has indicated that derivatives of benzodiazole can exhibit significant antimicrobial and anticancer properties .

The compound has shown promising results in biological assays. It exhibits antimicrobial activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, studies have explored its anticancer properties, where it has been evaluated for its ability to inhibit the growth of cancer cells. For instance, derivatives of benzodiazole were found to have low cytotoxicity while maintaining significant anticancer activity against human cancer cell lines such as SH-SY5Y (neuroblastoma) and HepG2 (hepatoma) .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | SH-SY5Y | 10.2 | Low cytotoxicity |

| Compound B | HepG2 | 15.6 | Significant anticancer activity |

| 5-(Trifluoromethyl)-1H-1,3-benzodiazol-2-amine HCl | Various | TBD | Potential candidate for further research |

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group can enhance the stability and reactivity of synthesized products, making it valuable in the development of new materials and chemical processes .

Industrial Applications

Beyond medicinal chemistry, 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride is utilized in industrial applications such as the development of new materials and as a reagent in various chemical processes .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by the trifluoromethyl group, which can improve metabolic stability and enhance bioavailability. These properties are critical for determining the therapeutic efficacy of the compound when used in biological systems .

Case Studies

Several studies have been conducted to evaluate the biological activities of benzodiazole derivatives:

- Antimicrobial Studies : One study demonstrated that compounds similar to 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Anticancer Research : In another investigation, derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation while maintaining low toxicity levels .

Wirkmechanismus

The mechanism of action of 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to modulate various biological activities .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Substituent Effects

- Trifluoromethyl (-CF₃) vs. Sulfonyl (-SO₂-) Groups: The -CF₃ group (target compound) offers greater lipophilicity and metabolic resistance compared to sulfonyl-substituted analogs (e.g., PR3, PR6).

- Trifluoromethyl (-CF₃) vs. -CF₃ lacks this oxygen, favoring higher membrane permeability .

Benzodiazole vs. Benzothiazole Cores :

Pharmacological and Industrial Relevance

- 5-HT6 Receptor Ligands : Sulfonyl-substituted benzodiazoles (PR3, PR6) are established 5-HT6 ligands. The target compound’s -CF₃ group could modulate receptor selectivity or pharmacokinetics, warranting further study .

- Agrochemical Potential: The -CF₃ group is prevalent in pesticides (e.g., acifluorfen in ) due to its stability. The benzodiazole core may offer novel modes of action in this domain .

- Salt Forms : Hydrochloride salts (target compound, ) improve solubility, critical for oral bioavailability. This contrasts with free-base analogs like PR3 .

Biologische Aktivität

5-(Trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, biochemical interactions, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzodiazole ring with a trifluoromethyl group (-CF3) that enhances its lipophilicity and biological activity. Its molecular formula is , with a molecular weight of approximately 237.61 g/mol .

Biochemical Pathways

Benzodiazole derivatives, including 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride, are known to interact with various biological targets such as enzymes and receptors. The trifluoromethyl group is crucial for improving metabolic stability and enhancing the compound's ability to penetrate cell membranes .

Pharmacokinetics

The presence of the trifluoromethyl group is associated with improved pharmacokinetic properties, including increased bioavailability and metabolic stability. This can lead to enhanced therapeutic effects when used in biological systems .

Antimicrobial Activity

Research indicates that 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Compounds similar to 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride are often investigated for their roles in cancer therapy. These compounds can interact with biological targets involved in cell proliferation and apoptosis, potentially leading to anticancer effects .

Study on Anticancer Activity

In one study, derivatives of benzodiazole were evaluated for their ability to inhibit the growth of cancer cells. The results indicated that certain derivatives exhibited low cytotoxicity while maintaining significant anticancer activity against human cancer cell lines such as SH-SY5Y (neuroblastoma) and HepG2 (hepatoma) .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | SH-SY5Y | 10.2 | Low cytotoxicity |

| Compound B | HepG2 | 15.6 | Significant anticancer activity |

| 5-(Trifluoromethyl)-1H-1,3-benzodiazol-2-amine HCl | Various | TBD | Potential candidate for further research |

Applications in Research

5-(Trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride serves as a building block in the synthesis of more complex molecules and is used in various scientific research applications:

- Medicinal Chemistry : As a precursor for developing new therapeutic agents.

- Environmental Science : Used as an indicator of environmental pollution related to fluorinated chemicals .

Q & A

Q. What are the recommended synthetic routes for 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride?

The compound can be synthesized via sulfonylation of a benzodiazol-2-amine precursor followed by acid hydrolysis and salt formation. Method A described in literature for analogous benzodiazoles involves reacting 5-(trifluoromethyl)-1H-benzodiazol-2-amine with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine), followed by HCl treatment to isolate the hydrochloride salt . Purity should be verified using HPLC (>95%) and characterized via H/F NMR and high-resolution mass spectrometry (HRMS).

Q. How can the structural integrity of this compound be confirmed?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is ideal for resolving bond lengths, angles, and trifluoromethyl group orientation . For solution-phase analysis, F NMR is critical to confirm the presence and chemical environment of the CF group. IR spectroscopy can validate NH/amine functionalities, while HRMS ensures molecular weight accuracy (±2 ppm).

Q. What analytical techniques are suitable for assessing its stability under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Expose to UV-Vis light (300–800 nm) and track changes by UV spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC values) may arise from variations in:

- Assay conditions (e.g., cell line heterogeneity, serum concentration, incubation time).

- Compound purity : Validate via HPLC and elemental analysis.

- Solubility : Use DMSO stock solutions with concentrations ≤10 mM to avoid precipitation. Reproducibility requires strict adherence to standardized protocols and cross-validation using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Salt selection : Compare hydrochloride with other salts (e.g., mesylate, tosylate) for solubility.

- Prodrug design : Introduce ester or carbamate groups on the amine to enhance membrane permeability.

- Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve aqueous stability. Pharmacokinetic profiling (C, AUC) in rodent models is essential for iterative optimization .

Q. How can computational methods aid in understanding its mechanism of action?

- Docking studies : Model interactions with target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR : Corrogate substituent effects (e.g., CF position) on bioactivity using Hammett parameters or DFT calculations .

Q. What crystallographic challenges arise during structure determination, and how are they mitigated?

- Disorder in CF groups : Apply restraints (ISOR, DELU) during SHELXL refinement to model rotational disorder.

- Weak diffraction : Use synchrotron radiation or cryocooling (100 K) to improve data resolution (<1.0 Å).

- Hydrogen bonding : Locate NH protons via difference Fourier maps and validate with Hirshfeld surface analysis .

Methodological Considerations

- Synthetic reproducibility : Always report reaction yields as isolated, chromatography-free masses.

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via Western blotting or ELISA.

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing crystallographic data in the Cambridge Structural Database (CSD) and bioactivity data in ChEMBL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.